1-Naphthol-4-sulfonic acid

Catalog No.
S598113
CAS No.
84-87-7
M.F
C10H8O4S
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthol-4-sulfonic acid

CAS Number

84-87-7

Product Name

1-Naphthol-4-sulfonic acid

IUPAC Name

4-hydroxynaphthalene-1-sulfonic acid

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)

InChI Key

HGWQOFDAUWCQDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O

Synonyms

1,4-naphthol sulfonic acid, 1-hydroxy-4-naphthalenesulfonic acod, 1-naphthol-4-sulfonic acid, 1-naphthol-4-sulfonic acid, potassium salt, 1-naphthol-4-sulfonic acid, sodium salt

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O

The exact mass of the compound 1-Naphthol-4-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9587. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Naphthol-4-sulfonic acid (CAS 84-87-7), commonly known as Neville-Winther (NW) acid, is a highly functionalized aromatic intermediate characterized by a naphthalene core bearing a hydroxyl group at the C-1 position and a sulfonic acid group at the C-4 position [1]. In industrial procurement, it is primarily valued as a highly water-soluble, regioselective coupling component for the synthesis of monoazo dyes, including critical food colorants like Carmoisine (Acid Red 14) and various direct and acid textile dyes . Unlike unsulfonated naphthols, NW acid provides excellent aqueous processability while allowing its sodium salt to be easily recovered via salting-out procedures, making it a cornerstone material for large-scale, solvent-free manufacturing workflows [2].

Generic substitution of 1-naphthol-4-sulfonic acid with unsulfonated 1-naphthol or alternative isomers like 2-naphthol-6-sulfonic acid (Schaeffer's acid) fundamentally disrupts downstream dye synthesis [1]. Unsulfonated 1-naphthol undergoes electrophilic diazo coupling at both the C-2 and C-4 positions, resulting in a complex mixture of isomers that requires expensive chromatographic separation [2]. Furthermore, substituting with lower-grade NW acid containing high levels of 1-naphthol-2-sulfonic acid (a common thermodynamic byproduct of poorly controlled sulfonation) leads to severe yield losses, as the 2-isomer is sterically and electronically hindered from participating in standard coupling reactions [3]. Consequently, procuring high-purity NW acid is non-negotiable for maintaining stoichiometric efficiency and achieving exact colorimetric specifications.

Absolute Regioselectivity in Diazo Coupling

The presence of the sulfonic acid group at the C-4 position of 1-naphthol-4-sulfonic acid completely blocks para-substitution, forcing electrophilic diazo attack exclusively at the C-2 position . In contrast, unsulfonated 1-naphthol yields a mixture of para (C-4) and ortho (C-2) coupled products [1]. This 100% regioselectivity ensures the formation of a single, structurally uniform azo dye product.

Evidence DimensionDiazo coupling substitution position
Target Compound Data1-Naphthol-4-sulfonic acid (100% C-2 ortho coupling)
Comparator Or Baseline1-Naphthol (Mixed C-4 and C-2 coupling)
Quantified DifferenceElimination of C-4 coupling byproducts
ConditionsAqueous diazo coupling with diazotized aromatic amines

Eliminates the need for costly downstream isomeric purification, directly improving the yield and profitability of dye manufacturing.

Aqueous Processability and Salting-Out Efficiency

1-Naphthol-4-sulfonic acid exhibits extremely high aqueous solubility (>2.95×10^5 mg/L estimated for the free acid), enabling homogeneous reactions in water [1]. However, unlike many highly soluble sulfonated aromatics, its sodium salt can be quantitatively precipitated from the aqueous phase by the simple addition of inorganic salts (salting out) . Unsulfonated 1-naphthol, possessing a water solubility of only ~1 g/L, necessitates the use of organic solvents or highly alkaline conditions [2].

Evidence DimensionAqueous solubility and recovery mechanism
Target Compound Data1-Naphthol-4-sulfonic acid (>2.95×10^5 mg/L, recoverable via salting out)
Comparator Or Baseline1-Naphthol (~1 g/L, requires organic solvents)
Quantified Difference>295,000x increase in aqueous solubility with retained precipitation capability
ConditionsAqueous media at 20-25°C

Allows manufacturers to eliminate volatile organic solvents (VOCs) from the coupling process while maintaining simple, high-yield product recovery.

Impact of Isomeric Purity on Stoichiometric Yield

Industrial procurement of 1-naphthol-4-sulfonic acid must strictly limit contamination by 1-naphthol-2-sulfonic acid, a common byproduct of high-temperature sulfonation [1]. High-purity synthesis routes (e.g., chlorosulfonation in inert solvents) achieve 92% yield with <0.5% of the 2-isomer [2]. Because the 2-isomer does not efficiently couple with diazonium salts, using technical-grade mixtures with higher 2-isomer content acts as a stoichiometric dead-weight, directly reducing the final dye yield [3].

Evidence DimensionReactive coupling efficiency relative to purity
Target Compound DataHigh-purity NW acid (<0.5% 2-isomer contamination)
Comparator Or BaselineTechnical-grade NW acid (up to 30% 2-isomer contamination)
Quantified DifferenceNear 100% active coupling mass vs. significant inert mass loss
ConditionsStandard azo dye manufacturing workflows

Procuring material with <0.5% 2-isomer contamination ensures that virtually all purchased mass actively converts into the final high-value dye product.

Thermal Control of Regioselective Sulfonation

The formation of 1-naphthol-4-sulfonic acid is kinetically favored at lower temperatures (40–80°C), whereas higher temperatures drive the reaction toward the thermodynamically stable 1-naphthol-2-sulfonic acid [1]. Procurement of NW acid synthesized under strict thermal control ensures the preservation of the C-4 sulfonate group [2]. In contrast, poorly controlled thermal profiles yield mixtures heavily skewed toward the 2-isomer or disulfonic acids, rendering the batch useless for C-2 targeted diazo coupling [3].

Evidence DimensionIsomeric yield vs. reaction temperature
Target Compound Data1-Naphthol-4-sulfonic acid (Kinetically favored at 40–80°C)
Comparator Or Baseline1-Naphthol-2-sulfonic acid (Thermodynamically favored at >100°C)
Quantified DifferenceTemperature-dependent structural rearrangement
ConditionsElectrophilic sulfonation of 1-naphthol

Highlights the necessity of auditing supplier synthesis conditions, as thermal excursions during manufacturing directly degrade the product into non-reactive isomers.

Synthesis of Monoazo Food and Textile Dyes (e.g., Carmoisine)

Driven by its absolute regioselectivity at the C-2 position and excellent aqueous processability (as detailed in Section 3), NW acid is the premier coupling component for producing Acid Red 14 (Carmoisine) and Direct Copper Blue BR. Its ability to undergo homogeneous aqueous coupling followed by simple salting-out recovery makes it ideal for metric-ton scale manufacturing [1].

Development of Sulfonated Polymeric Surfactants

Leveraging the high isomeric purity (<0.5% 2-isomer) achievable with modern NW acid supplies, this compound is utilized as a precursor for synthesizing sulfonated polymers and specialty surfactants. The strict structural uniformity ensures consistent hydrophilic-lipophilic balance (HLB) in the final macromolecular products [2].

Analytical Reagents for Trace Nitrite Detection

Due to its specific electronic tuning and solubility profile, 1-naphthol-4-sulfonic acid is employed in colorimetric and fluorometric assays for environmental monitoring. It reacts predictably with nitrite ions in wastewater, providing a highly sensitive, quantitative readout that relies on the compound's precise reactivity [3].

XLogP3

2.1

LogP

-0.44 (LogP)

UNII

6W41U3C9YN

Related CAS

37860-62-1 (potassium salt)
6099-57-6 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37860-62-1
84-87-7

Wikipedia

4-hydroxy-1-naphthalenesulfonic acid

General Manufacturing Information

1-Naphthalenesulfonic acid, 4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Reaction electrophoresis

F Bessette
PMID: 552387   DOI: 10.1016/0165-022x(79)90007-1

Abstract

The differential mobilities of compounds in an electric field are important analytical criteria and we can use them to bring electrophoretically pure components of a mixture medium on which they are separated. To this end, the compound undergoing reaction are brought into positions on the carrier to assure optimal contact between selected fractions, within a predetermined domain of time and distance. The appearance of a product defines their reactivities, and the product's continued migration on the same carrier can provide the first key to its identity as is demonstrated and discussed. The method is called reaction electrophoresis and it will be of particular use in studies with labile components. It is illustrated here with the coupling reaction of the sodium salt of 1,4-naphthol sulfonic acid and tetrazotized o-dianisidine.


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